N-(2,2,2-Trichloroethoxysulfonyl)urea
Description
Significance and Research Context of Sulfonylureas in Chemical Sciences
The sulfonylurea functional group, characterized by a sulfonyl group attached to a urea (B33335) moiety, is a cornerstone of significant research in both medicinal chemistry and agricultural sciences. wikipedia.org Historically, the trajectory of sulfonylurea research began serendipitously in the 1930s and 1940s during the investigation of sulfonamide antibiotics. diabetesonthenet.comnih.gov Researchers observed that certain sulfur-containing synthetic compounds exhibited hypoglycemic properties. diabetesjournals.org This discovery pivoted a segment of synthetic chemistry towards developing sulfonylurea derivatives for therapeutic use. The first generation of these compounds, including tolbutamide, was introduced in the 1950s, marking a significant milestone in oral antidiabetic treatments. diabetesjournals.orgyouthmedicaljournal.com
From a chemical standpoint, the sulfonylurea framework R-SO₂NHC(O)NR'R'' is synthetically accessible, often prepared through the reaction of an aryl sulfonamide with an isocyanate. researchgate.net This accessibility has allowed for the creation of vast libraries of derivatives. The mechanism of action for their biological activity, which involves the specific binding and blocking of ATP-sensitive potassium (K-ATP) channels, is a subject of intense study in chemical biology. nih.gov
Beyond medicine, sulfonylureas have a profound impact on agriculture as a major class of herbicides. wikipedia.org They function by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants but not animals. nih.gov This high selectivity and the low application rates required compared to older herbicides—as little as 1% of the material for the same effect—underscore their chemical efficiency and importance in modern crop protection. wikipedia.org The diverse applications, from human health to food production, establish sulfonylureas as a privileged structure in organic chemistry. researchgate.netnih.gov
Historical Perspective of N-(2,2,2-Trichloroethoxysulfonyl)urea in Synthetic Organic Chemistry
While the broader class of sulfonylureas has a long history, this compound, also known as Tces-Urea, is a more modern and specialized reagent in synthetic organic chemistry. Its history is not that of a therapeutic agent but as a purpose-built chemical tool. The structure uniquely combines a sulfonylurea core with a 2,2,2-trichloroethoxy group. This trichloroethyl moiety is well-known in organic synthesis as a protecting group (Troc group) that can be cleaved under specific, mild reductive conditions (typically using zinc), providing an orthogonal deprotection strategy.
The development of this compound was driven by the need for shelf-stable, reactive, and versatile reagents for complex molecular synthesis. Its synthesis logically follows from established chemical principles. The formation of the sulfonylurea backbone generally involves reactive species like isocyanates. Specifically, the reaction of 2,2,2-trichloroethanol (B127377) with the highly reactive chlorosulfonyl isocyanate, followed by the introduction of an amino group, represents a plausible synthetic route.
The emergence of this compound in the chemical literature is tied to its application as a reagent for challenging transformations. It has been identified as a key reactant for oxidative C-H amination reactions and in the formation of cyclic and other ureas, often facilitated by transition metal catalysis. Its design allows it to act as a precursor that delivers the "H₂N-CO-NH-SO₂" moiety or a related reactive intermediate to a substrate, with the trichloroethoxy group serving to modulate reactivity and solubility, and potentially acting as a leaving group or a protecting group during the synthetic sequence.
Scope and Objectives of Current Research on this compound
Current academic research focuses on leveraging the unique reactivity of this compound to develop novel synthetic methodologies. The primary objectives are to achieve efficient and selective construction of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and other biologically active compounds.
A significant area of investigation is its use in transition-metal-catalyzed reactions, particularly with rhodium. nih.govnih.govorganic-chemistry.org Research in this domain aims to utilize the reagent for the synthesis of substituted ureas and heterocycles. For example, rhodium-catalyzed reactions involving N-sulfonyl-1,2,3-triazoles can lead to the formation of valuable pyrroline (B1223166) or 3-aminopyrrole structures, where a reagent like this compound could potentially serve as a key building block or precursor. nih.govorganic-chemistry.org The objective is to expand the toolbox of reactions for creating carbon-nitrogen bonds, which are fundamental in organic synthesis.
Another major research thrust is its application in C-H functionalization, specifically oxidative C-H amination. This type of reaction is of high interest as it allows for the direct conversion of a carbon-hydrogen bond—the most ubiquitous bond in organic molecules—into a carbon-nitrogen bond, bypassing the need for pre-functionalized starting materials. The goal is to develop catalytic systems where this compound acts as the nitrogen source, offering a direct and atom-economical pathway to amines and their derivatives. The trichloroethoxy group in this context is crucial for tuning the electronic properties and reactivity of the sulfonylurea for optimal performance in these advanced synthetic transformations.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Tces-Urea, Aminocarbonylsulfamic acid, 3,3,3-trichloroethoxy ester |
| CAS Number | 882739-31-3 |
| Linear Formula | NH₂CONHSO₂OCH₂CCl₃ |
| Molecular Weight | 271.51 g/mol |
| Form | Solid |
| Melting Point | 161-165 °C |
Data sourced from Sigma-Aldrich.
Table 2: Key Research Applications of this compound
| Application Area | Reaction Type | Significance |
|---|---|---|
| Urea Synthesis | Rhodium-catalyzed urea formation | Provides a pathway to complex and cyclic ureas, which are important scaffolds in medicinal chemistry. |
| C-N Bond Formation | Oxidative C-H Amination | Functions as a nitrogen source for the direct conversion of C-H bonds to C-N bonds, increasing synthetic efficiency. |
Applications noted from chemical supplier data.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroethyl N-carbamoylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3N2O4S/c4-3(5,6)1-12-13(10,11)8-2(7)9/h1H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUJBOJJEGIBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584908 | |
| Record name | 2,2,2-Trichloroethyl carbamoylsulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882739-31-3 | |
| Record name | 2,2,2-Trichloroethyl carbamoylsulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 882739-31-3 | |
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Synthetic Methodologies and Precursor Chemistry of N 2,2,2 Trichloroethoxysulfonyl Urea
Established Synthetic Routes to N-(2,2,2-Trichloroethoxysulfonyl)urea
Preparation Methods Involving Urea (B33335) Derivatives
The direct reaction of a pre-formed urea or its derivative with a sulfonylating agent is a potential, though less common, pathway for the synthesis of sulfonylureas. In the context of this compound, this would theoretically involve the reaction of urea with a reactive derivative of 2,2,2-trichloroethoxysulfonic acid. However, the more prevalent and generally more efficient methods typically involve the construction of the sulfonylurea linkage from separate sulfonyl and urea precursors.
One common strategy in the broader synthesis of substituted ureas involves the reaction of amines with isocyanates. biointerfaceresearch.com This fundamental reaction forms the basis for many sulfonylurea syntheses, where a sulfonamide acts as the amine component.
Approaches Utilizing Isocyanates and Phosgene (B1210022) Chemistry for Substituted Ureas
A primary and widely utilized method for the synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate. researchgate.netnih.gov For the specific synthesis of this compound, this would entail the reaction of 2,2,2-trichloroethoxysulfonamide with an isocyanate, or more directly, the reaction of 2,2,2-trichloroethoxysulfonyl isocyanate with ammonia (B1221849).
The key intermediate, 2,2,2-trichloroethoxysulfonyl isocyanate, can be synthesized, and its reactivity with olefins has been explored in the context of β-lactam synthesis. nih.gov The reaction of this isocyanate with ammonia would directly yield the target this compound.
Alternatively, phosgene and its derivatives, such as triphosgene, are common reagents for the in situ generation of isocyanates from amines or for the direct carbonylation of amines to form ureas. orgsyn.org In principle, 2,2,2-trichloroethoxysulfonamide could be treated with phosgene or a phosgene equivalent to generate the corresponding sulfonyl isocyanate, which would then react with ammonia to form the final product. However, the use of highly toxic phosgene is a significant drawback of this approach. nih.govacs.org Modern methods often seek to avoid phosgene by using safer alternatives like diphenyl carbonate or by generating the isocyanate in situ under metal-free conditions. nih.govacs.org
A summary of common reactions for urea formation is presented in the table below:
| Reaction Type | Reactants | Product | Notes |
| Amine + Isocyanate | R-NH₂ + R'-NCO | R-NH-CO-NH-R' | A very common and straightforward method for unsymmetrical ureas. researchgate.net |
| Amine + Carbamate (B1207046) | R-NH₂ + R'-O-CO-NH₂ | R-NH-CO-NH₂ | Reactivity depends on the nature of the carbamate. researchgate.net |
| Amine + Phosgene/Triphosgene | R-NH₂ + COCl₂/ (Cl₃CO)₂CO | Symmetrical or unsymmetrical ureas | Involves highly toxic phosgene. researchgate.net |
| Curtius Rearrangement | R-CO-N₃ | R-NCO | In situ generation of isocyanates from acyl azides. researchgate.net |
Electrocatalytic Methods for Urea Synthesis Analogues
Electrocatalysis has emerged as a promising green alternative for the synthesis of urea and its analogues. google.com These methods typically involve the electrochemical coupling of carbon dioxide (CO₂) and a nitrogen source, such as dinitrogen (N₂) or nitrate (B79036) (NO₃⁻), under ambient conditions. researchgate.net While the direct electrocatalytic synthesis of a complex sulfonylurea like this compound has not been specifically reported, the underlying principles of C-N bond formation through electrocatalysis could potentially be adapted.
Theoretical studies have explored the mechanism of electrochemical urea synthesis on various catalysts, involving the co-reduction of nitrogen and carbon oxides. researchgate.net The general mechanism is proposed to involve the adsorption and activation of the reactants on the catalyst surface, followed by a series of proton- and electron-transfer steps to form the urea molecule.
Precursor Chemistry and Starting Material Considerations
Role of 2,2,2-Trichloroethoxysulfonamide
2,2,2-Trichloroethoxysulfonamide is a pivotal precursor for the synthesis of this compound. Its chemical structure contains the necessary 2,2,2-trichloroethoxy and sulfonamide moieties. This compound can be prepared and is commercially available. google.com
The primary role of 2,2,2-trichloroethoxysulfonamide in the synthesis is to serve as the nucleophilic component that reacts with an electrophilic carbonyl source, typically an isocyanate or a phosgene derivative, to form the sulfonylurea linkage. The general reaction involves the deprotonation of the sulfonamide nitrogen, followed by its attack on the carbonyl carbon of the isocyanate.
Utility of Other Sulfonyl and Urea Precursors
While 2,2,2-trichloroethoxysulfonamide is the most direct sulfonyl precursor, other related starting materials could also be considered. For instance, one could envision a route starting from 2,2,2-trichloroethanol (B127377), which would first be converted to a sulfonyl chloride and then to the sulfonamide.
On the urea precursor side, various reagents can be employed to introduce the carbonyl group. As mentioned, isocyanates are the most common. In phosgene-free approaches, reagents like diphenyl carbonate or N,N'-carbonyldiimidazole can serve as effective carbonylating agents for sulfonamides. researchgate.netnih.gov The reaction of a sulfonamide with a carbamate derivative is another established method for sulfonylurea synthesis. researchgate.net
The table below summarizes some key precursors and their roles in the synthesis of this compound and related compounds.
| Precursor | Chemical Formula | Role in Synthesis |
| 2,2,2-Trichloroethoxysulfonamide | C₂H₄Cl₃NO₃S | Key building block containing the sulfonyl and 2,2,2-trichloroethoxy groups. google.com |
| 2,2,2-Trichloroethoxysulfonyl isocyanate | C₃H₂Cl₃NO₃S | Highly reactive intermediate that can directly react with ammonia to form the target compound. nih.gov |
| Urea | CH₄N₂O | Potential starting material for direct sulfonylation, though less common. |
| Phosgene/Triphosgene | COCl₂ / (Cl₃CO)₂CO | Reagents for generating isocyanates from sulfonamides. orgsyn.org |
| Diphenyl Carbonate | C₁₃H₁₀O₃ | A safer alternative to phosgene for the carbonylation of sulfonamides. researchgate.net |
Optimization Strategies and Reaction Conditions in this compound Synthesis
Microwave Irradiation Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgmdpi.com The application of microwave irradiation in the synthesis of sulfonylureas and their precursors, such as sulfonamides, has been shown to be highly effective. nih.govorganic-chemistry.org
In a typical microwave-assisted procedure for sulfonamide synthesis, a sulfonic acid or its salt is activated and then reacted with an amine. organic-chemistry.org For instance, a two-step microwave process can be employed where a sulfonic acid is first activated with a coupling agent like 2,4,6-trichloro- researchgate.netgoogle.comnih.gov-triazine (TCT) under microwave irradiation. This is followed by the addition of an amine and a base, with further microwave heating to complete the reaction. organic-chemistry.org This approach avoids the need to isolate sensitive intermediates like sulfonyl chlorides. organic-chemistry.org
The synthesis of N-monosubstituted ureas has also been successfully achieved using microwave irradiation, for example, through the reaction of potassium cyanate (B1221674) with various amines in water as a solvent. nih.gov This method is noted for providing high yields and purity in short reaction times. nih.gov While specific conditions for this compound are not detailed, the principles from analogous syntheses suggest that microwave conditions would be highly beneficial.
The following interactive table provides representative data from microwave-assisted syntheses of related sulfonamides and ureas, illustrating the typical improvements observed with this technology.
| Precursors | Product Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Sulfonic Acid + Amine | Sulfonamide | 24-48 h, lower yields | 10-30 min, high yields | organic-chemistry.org |
| Chalcone + Hydrazine | Pyrazoline Sulfonamide | Not specified | 7 min, good yields | nih.gov |
| Amine + Potassium Cyanate | N-monosubstituted Urea | 6-24 h, moderate yields | 7-28 min, high yields | nih.gov |
| Bromide + Sodium Sulfite | Sodium Sulfonate | 24 h, 37% | 10-15 min, 41-50% | nih.gov |
This table presents data from analogous syntheses to illustrate the benefits of microwave irradiation and does not represent a direct synthesis of this compound.
Catalyst Systems for Enhanced Yields
The use of catalysts is another cornerstone of optimizing sulfonylurea synthesis, enabling reactions to proceed under milder conditions and with greater efficiency. google.comacs.org Various catalytic systems, including metal-based and organocatalysts, have been developed for the synthesis of sulfonylureas.
One innovative approach involves the nickel-catalyzed tandem coupling of a sulfonyl azide, an isocyanide, and water to form sulfonylureas under mild, aqueous conditions. acs.org This method proceeds through a proposed nitrene precursor that reacts with the isocyanide to form a carbodiimide, which is then hydrated to the sulfonylurea. acs.org The choice of nickel catalyst, such as NiCl₂, was found to be crucial for the success of this transformation. acs.org
Phase-transfer catalysts (PTCs) have also been employed to enhance the synthesis of sulfonylureas. google.com PTCs facilitate the reaction between reactants in different phases, for example, a solid cyanate salt and an organic-soluble sulfonyl chloride. google.com This "pot boiling" method simplifies the procedure and significantly increases the reaction yield by improving the contact between the reacting ions. google.com
Furthermore, other metals like ruthenium have been used in catalytic C-H activation processes that can be applied to complex molecules containing a sulfonylurea moiety. researchgate.net While not a direct synthesis of the sulfonylurea group itself, it highlights the compatibility of this functional group with advanced catalytic methods for further molecular diversification. researchgate.net
The following interactive table summarizes various catalyst systems used in the synthesis of sulfonylureas and related compounds, demonstrating the impact of catalysis on reaction outcomes.
| Catalyst System | Reactants | Product | Key Advantages | Reference |
| NiCl₂ | Sulfonyl azide, Isocyanide, Water | Sulfonylurea | Mild, aqueous conditions, novel route | acs.org |
| Phase Transfer Catalyst (PTC) | Sulfonyl chloride, Cyanate, Aminoheterocycle | Sulfonylurea | Simple operation, increased yield | google.com |
| DMAP | Amine, (Boc)₂O | Isocyanate (in situ) | Avoids hazardous reagents | nih.gov |
| ClSO₃H | Substituted Pyridine | Chlorinated Pyridine | Enables further substitution | nih.gov |
| RuCl₃·nH₂O (electrocatalysis) | Sulfonylurea-containing compound | Arylated Sulfonylurea | Mild conditions, late-stage functionalization | researchgate.net |
This table presents data from analogous syntheses to illustrate the role of different catalyst systems and does not represent a direct synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of N 2,2,2 Trichloroethoxysulfonyl Urea
Fundamental Reaction Pathways
Oxidative C-H Amination Reactions
Oxidative C-H amination represents a powerful strategy for the direct conversion of C-H bonds into C-N bonds, streamlining synthetic routes to valuable nitrogen-containing heterocycles. The use of N-(2,2,2-Trichloroethoxysulfonyl)-protected ureas has been shown to be highly effective in intramolecular oxidative cyclization reactions. sigmaaldrich.comsigmaaldrich.comcapes.gov.br The success of these transformations is critically dependent on the selection of an appropriate protecting group on the urea (B33335) nitrogen. The 2,2,2-trichloroethoxysulfonyl (Tces) group is particularly effective due to its strong electron-withdrawing nature, which facilitates the desired reactivity. sigmaaldrich.comsigmaaldrich.comcapes.gov.br
Research has demonstrated that in the presence of a rhodium catalyst, such as dirhodium(II) espinoate [Rh₂(esp)₂], Tces-protected ureas undergo oxidative cyclization to form imidazolidin-2-ones in high yields. sigmaaldrich.comsigmaaldrich.comcapes.gov.br This method is especially efficient for substrates with tertiary and benzylic C-H bonds. sigmaaldrich.comsigmaaldrich.comcapes.gov.brsigmaaldrich.com The reaction is typically performed using an oxidant like iodosobenzene (B1197198) diacetate [PhI(OAc)₂] and a base such as magnesium oxide (MgO) in a solvent like toluene. sigmaaldrich.com The prevalence of the imidazolidin-2-one scaffold in natural products and therapeutic agents underscores the significance of this methodology. sigmaaldrich.comsigmaaldrich.comcapes.gov.br
Table 1: Rhodium-Catalyzed Oxidative Cyclization of a Tces-Protected Urea
| Substrate | Catalyst | Oxidant/Base | Product | Yield | Ref |
| Tces-protected urea (tertiary β-C–H) | Rh₂(esp)₂ | PhI(OAc)₂, MgO | Imidazolidin-2-one derivative | Good to Excellent | sigmaaldrich.com |
| Tces-protected urea (benzylic β-C–H) | Rh₂(esp)₂ | PhI(OAc)₂, MgO | Imidazolidin-2-one derivative | Good to Excellent | sigmaaldrich.com |
Nitrene Transfer Reactions
Nitrene transfer reactions are a cornerstone of C-N bond formation, involving the transfer of a nitrene group (:N-R) from a precursor to a substrate. The electronic nature of the protecting group on the nitrene precursor is crucial for modulating the reactivity of the intermediate metal-nitrene species.
Silver catalysis provides a unique platform for controlling the chemoselectivity of nitrene transfer reactions. nih.gov While research has extensively covered Tces-protected ureas in Rh-catalyzed reactions, studies on related Tces-protected carbamidates in silver-catalyzed nitrene transfers offer valuable mechanistic insights. By modifying the silver catalyst system—specifically the ligand, the silver-to-ligand ratio, and the nitrene precursor—it is possible to direct the reaction toward different outcomes, such as C-H amination or aziridination. nih.gov For instance, in a reaction with a homoallylic carbamate (B1207046), altering the ratio of 1,10-phenanthroline (B135089) to the silver salt (AgOTf) can switch the preferred pathway between C-H insertion and aziridination. nih.gov
Computational studies on silver-catalyzed nitrene transfer suggest that these reactions can proceed through stepwise pathways involving radical intermediates, which is supported by experimental observations such as the transposition of double bonds in certain products. nih.gov
A significant advancement in asymmetric catalysis involves the use of catalysts where the chirality resides at the metal center itself, rather than on the ligands. nih.govresearchgate.net A class of C₂-symmetric chiral-at-ruthenium(II) complexes, constructed from achiral N-(2-pyridyl)-substituted N-heterocyclic carbene (PyNHC) ligands, has demonstrated exceptional activity and stereocontrol in asymmetric nitrene C-H insertion reactions. nih.govresearchgate.net
These octahedral complexes generate a stereogenic metal center due to the helical arrangement of the bidentate ligands. nih.govresearchgate.net They are highly robust yet exhibit high catalytic activity, making them effective for the synthesis of chiral cyclic ureas through ring-closing C-H amination of urea derivatives. nih.gov The ruthenium nitrene species, generated from precursors like organic azides, can facilitate these intramolecular C(sp³)-H amination reactions to afford chiral products with high yields and enantioselectivities, even at low catalyst loadings. nih.gov
Table 2: Key Features of Chiral-at-Ruthenium Catalysts
| Catalyst Feature | Description | Consequence | Ref |
| Stereocenter | Chirality originates from the helical cis-arrangement of achiral ligands, creating a stereogenic Ru center. | Enables asymmetric catalysis without chiral ligands. | nih.govresearchgate.net |
| Ligands | Two bidentate N-(2-pyridyl)-substituted N-heterocyclic carbene (PyNHC) ligands. | Strong ligand field ensures structural robustness. | nih.govresearchgate.net |
| Activity | High lability of ancillary ligands (e.g., acetonitrile) due to the trans-effect of NHC donors. | High catalytic activity for nitrene transfer reactions. | nih.govresearchgate.net |
Copper complexes are among the most studied catalysts for C-H amination. acs.org The mechanisms of copper-catalyzed C-H aminations can vary depending on the substrate, ligands, and oxidants, but often involve either a two-electron pathway (concerted C-H insertion of a copper-nitrene species) or a single-electron transfer (SET) pathway (C-H atom abstraction followed by radical rebound). nih.gov
In the context of nitrene transfer, kinetic analyses of copper-catalyzed C-H amination using a dipyrrin-supported complex revealed that the reaction has a first-order dependence on both the copper catalyst and the organoazide precursor. rsc.org This, along with a significant negative entropy of activation, suggests a highly ordered, rate-limiting transition state for the formation of the copper nitrenoid intermediate. rsc.org Subsequent C-H amination is believed to occur via a stepwise hydrogen-atom abstraction and rapid radical recombination to forge the new C-N bond. rsc.org Mechanistic studies indicate that for many substrates, the nitrene transfer is an enthalpically-controlled, electrophilic process. rsc.org While specific studies on Tces-urea with copper catalysts are less common than with rhodium, these general mechanistic principles are considered applicable.
Hydrolysis and Decomposition Pathways of Urea Analogues
The stability of N-sulfonylurea compounds, including Tces-urea, is highly dependent on environmental conditions, particularly pH. mdpi.comnih.gov Hydrolysis is a primary degradation pathway for sulfonylureas. nih.govimperial.ac.uk Theoretical and experimental studies have elucidated the main routes of decomposition. mdpi.comimperial.ac.uk
Under acidic or neutral conditions, the principal mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge. mdpi.comresearchgate.net This process leads to the formation of a sulfonamide and an amine, often with the evolution of carbon dioxide from the breakdown of an unstable carbamic acid intermediate. researchgate.netresearchgate.net The reaction can be initiated by either O-protonation or N-protonation of the urea carbonyl group, followed by a nucleophilic attack of water. researchgate.net
In alkaline environments (e.g., pH > 10), a different pathway can become predominant for related compounds: saponification of ester functionalities if present. mdpi.com For N-sulfonylureas themselves, the hydrolysis of the sulfonylurea bridge remains a key pathway. mdpi.com The rate of hydrolysis is significantly influenced by temperature and the specific substituents on the sulfonylurea structure. nih.gov The half-lives of sulfonylurea compounds in aqueous media can range from a few days to several hundred days, depending on these factors. mdpi.com
The trichloroethoxysulfonyl (Tces) group itself can be cleaved under specific reductive conditions (e.g., using zinc dust), which is often a desired step in a synthetic sequence to deprotect the urea nitrogen. sigmaaldrich.com However, under typical hydrolytic conditions, the primary point of cleavage is the sulfonylurea linkage.
Table 3: Major Hydrolysis Pathways for Sulfonylureas
| Condition | Primary Pathway | Products | Ref |
| Acidic/Neutral | Cleavage of sulfonylurea bridge | Sulfonamide + Amine (+ CO₂) | mdpi.comresearchgate.netresearchgate.net |
| Alkaline | Saponification of ester (if present) / Bridge cleavage | Carboxylate + Amine / Sulfonamide + Amine | mdpi.com |
Thermal Decomposition Processes
The thermal decomposition of urea and its derivatives is a complex process that yields a variety of products depending on the temperature and conditions. The thermal degradation of urea typically involves the formation of biuret, triuret, and cyanuric acid. rsc.orgenergy.gov A proposed reaction scheme suggests that the decomposition involves thermodynamic equilibrium between the reactants in liquid and solid phases. rsc.orgresearchgate.net For N-(2,2,2-Trichloroethoxysulfonyl)urea, the presence of the trichloroethoxy group is expected to significantly influence its thermal stability. The thermal decomposition of a related compound, chlorpyrifos, which also contains a trichlorinated group, has been shown to produce a range of toxic products, including ethylene (B1197577) and 3,5,6-trichloro-2-pyridinol (B117793) (TCpyol) at temperatures between 550 and 650 °C. pharmacy180.com This suggests that the thermal decomposition of this compound could also lead to the release of chlorinated byproducts.
Detailed Mechanistic Studies
Influence of Catalysis on Reaction Selectivity and Enantioselectivity
Catalysis can significantly influence the selectivity of reactions involving sulfonylureas. For instance, in the synthesis of sulfonylureas, the use of a copper catalyst can direct the C-N coupling of sulfonamides and isocyanates. researchgate.net In the context of degradation, the presence of minerals in soil can catalyze the hydrolysis of sulfonylurea herbicides. nih.govacs.org While specific studies on the catalytic enantioselective reactions of this compound are not available, the principles of asymmetric catalysis could be applied to achieve stereocontrol in its synthesis or degradation, particularly if chiral catalysts are employed. The catalytic oxidation of related nitrogen-containing compounds, such as ammonia (B1221849), is known to be influenced by the catalyst support and the presence of promoters, which can alter the selectivity towards different nitrogen oxides or dinitrogen. koreascience.kr
Hydrogen Bonding Interactions in Reaction Mechanisms
Hydrogen bonding is a critical factor in the structure, reactivity, and biological activity of sulfonylureas. The urea and sulfonamide moieties are both capable of acting as hydrogen bond donors and acceptors. nih.govresearchgate.net These interactions can influence the conformation of the molecule and its ability to bind to biological targets or interact with reactants and catalysts. koreascience.krnih.gov In the solid state, sulfonylureas can form various hydrogen-bonding patterns, such as "head-to-tail" or "head-to-head" dimers. koreascience.kr In reaction mechanisms, hydrogen bonding can stabilize transition states and intermediates, thereby affecting the reaction rate and selectivity. For example, in enzyme-catalyzed reactions, specific hydrogen bonds between the substrate and amino acid residues in the active site are crucial for catalysis. nih.gov The presence of the trichloroethoxy group in this compound may influence its hydrogen bonding capabilities due to steric and electronic effects.
Derivatives and Analogues of N 2,2,2 Trichloroethoxysulfonyl Urea: Synthesis and Applications
Design and Synthesis of N-(2,2,2-Trichloroethoxysulfonyl)urea Derivatives
The synthesis of derivatives of this compound allows for the systematic modification of its physical, chemical, and biological properties. These modifications can be broadly categorized into alterations of the urea (B33335) backbone, changes to the trichloroethoxy moiety, and the incorporation of the entire functional group into larger, more complex molecular architectures.
The preparation of N-substituted derivatives of this compound can be conceptually approached through established methods for sulfonylurea synthesis. A common strategy involves the reaction of a primary or secondary amine with 2,2,2-trichloroethoxysulfonyl isocyanate. This isocyanate can be generated in situ from 2,2,2-trichloroethoxysulfonamide.
Alternatively, a two-step approach is often employed where 2,2,2-trichloroethoxysulfonamide is first converted to a more reactive intermediate, such as a sulfonyl carbamate (B1207046). This intermediate can then be reacted with a wide range of alkyl or aryl amines to furnish the desired substituted sulfonylurea. The choice of amine dictates the nature of the substitution on the urea nitrogen, allowing for the introduction of a diverse array of functional groups.
For instance, the synthesis of N-aryl-N'-(2,2,2-trichloroethoxysulfonyl)ureas can be achieved by reacting 2,2,2-trichloroethoxysulfonyl isocyanate with various anilines. Similarly, N-alkyl derivatives can be prepared using the corresponding alkylamines. The reaction conditions for these transformations are typically mild, often proceeding at room temperature in an inert solvent.
Table 1: General Synthetic Approaches to Substituted N-(2,2,2-Trichloroethoxysulfonyl)ureas
| Starting Material 1 | Starting Material 2 | Product | General Conditions |
| 2,2,2-Trichloroethoxysulfonyl isocyanate | Primary/Secondary Amine (R-NH₂ or R₂NH) | N-Substituted-N'-(2,2,2-trichloroethoxysulfonyl)urea | Inert solvent, room temperature |
| 2,2,2-Trichloroethoxysulfonamide | Phosgene (B1210022) or equivalent | 2,2,2-Trichloroethoxysulfonyl isocyanate | Formation of isocyanate intermediate |
| 2,2,2-Trichloroethoxysulfonyl carbamate | Primary/Secondary Amine (R-NH₂ or R₂NH) | N-Substituted-N'-(2,2,2-trichloroethoxysulfonyl)urea | Heating in a suitable solvent |
Detailed research findings on the specific synthesis of a broad range of N-substituted N-(2,2,2-trichloroethoxysulfonyl)ureas are not extensively documented in readily available literature. However, the general principles of urea and sulfonylurea synthesis provide a robust framework for their preparation. mdpi.comorganic-chemistry.org
The trichloroethoxy group is a key component of the this compound molecule, primarily influencing its properties as a protecting group. Direct chemical modification of the trichloroethoxy moiety itself, once incorporated into the sulfonylurea structure, is not a commonly reported synthetic strategy. The inertness of the C-Cl and C-O bonds under many reaction conditions makes such modifications challenging without disrupting the rest of the molecule. Research has primarily focused on the synthesis of analogues with different polyhalogenated alkoxy groups to fine-tune the stability and cleavage conditions of the protecting group, rather than post-synthetic modification of the trichloroethoxy group.
The this compound functionality can be incorporated into more complex molecular scaffolds, such as macrocycles. The synthesis of such structures often relies on the principles of dynamic covalent chemistry or high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. For example, a bifunctional precursor containing two amine groups could be reacted with two equivalents of 2,2,2-trichloroethoxysulfonyl isocyanate to form a linear intermediate, which could then undergo a subsequent cyclization reaction.
The synthesis of cyclic ureas from diamines and a carbonyl source is a well-established field, and these methodologies could be adapted for the incorporation of the sulfonylurea moiety. rsc.org The rigidity and hydrogen bonding capabilities of the urea and sulfonylurea groups can play a crucial role in pre-organizing the linear precursor for efficient macrocyclization. organic-chemistry.org While specific examples detailing the incorporation of the this compound group into complex macrocyclic scaffolds are not prevalent in the literature, the foundational principles of macrocycle synthesis are applicable. umass.edu
Functional Roles of this compound as a Protecting Group
The 2,2,2-trichloroethoxysulfonyl (Tces) group, derived from this compound, can be utilized as a protecting group for amines. The closely related 2,2,2-trichloroethoxycarbonyl (Troc) group is a well-established protecting group, and the principles of its application and removal are largely transferable to the Tces group. The primary advantage of the Tces group lies in its stability under a range of conditions and its selective removal under specific reductive conditions.
The use of N-(2,2,2-trichloroethoxysulfonyl)carbamidates as precursors for the generation of nitrenes is not a well-documented area of research. While other functional groups, such as azides and N-amino-2-oxazolidinones, are commonly employed as nitrene precursors, the application of Tces-protected carbamidates in this context has not been extensively explored in the available scientific literature.
The selective removal of the Tces protecting group is a key aspect of its utility in multi-step organic synthesis. The deprotection of the analogous Troc group is typically achieved through reductive cleavage using zinc dust in the presence of an acid, such as acetic acid. researchgate.net This method is effective and generally does not affect other common protecting groups that are sensitive to acidic or basic hydrolysis, or hydrogenolysis.
The orthogonality of the Tces group is a significant advantage, allowing for its selective removal in the presence of other protecting groups. wikipedia.orgbham.ac.uknih.gov For example, the Tces group can be cleaved without affecting acid-labile groups like tert-butoxycarbonyl (Boc) or base-labile groups like fluorenylmethyloxycarbonyl (Fmoc). This orthogonality is crucial in the synthesis of complex molecules such as peptides and oligosaccharides, where multiple functional groups require protection. researchgate.net
Recent advancements in deprotection methodologies have explored milder and more selective conditions. For instance, activated zinc in the presence of N-methylimidazole has been shown to effectively remove trichloroethyl-based protecting groups under neutral conditions, enhancing the compatibility with acid-sensitive functionalities. researchgate.net
Table 2: Deprotection Methods for Trichloroethyl-Based Protecting Groups
| Reagent System | Conditions | Selectivity | Reference |
| Zn / Acetic Acid | Room temperature | High, orthogonal to many acid/base labile groups | researchgate.net |
| Activated Zn / N-Methylimidazole | Reflux or room temperature | Neutral conditions, compatible with acid-sensitive groups | researchgate.net |
The choice of deprotection strategy depends on the specific substrate and the other functional groups present in the molecule, highlighting the importance of a diverse toolkit of deprotection methods in modern organic synthesis.
Research Applications of Derivatives in Chemical Synthesis
Derivatives of this compound are emerging as versatile tools in advanced chemical synthesis, finding applications in specialized areas such as nucleoside chemistry and the construction of complex macrocyclic architectures like pillararenes. The unique combination of the reactive sulfonylurea moiety and the readily cleavable 2,2,2-trichloroethoxy protecting group allows for innovative synthetic strategies.
Role in Nucleoside Chemistry
The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry, with such compounds forming the basis of many antiviral and anticancer therapies. The precise and efficient formation of the glycosidic bond between the sugar moiety and the nucleobase is a critical step in these syntheses. Protecting groups play a pivotal role in ensuring the desired regioselectivity and stereoselectivity of these coupling reactions.
The 2,2,2-trichloroethyl (TCE) group is a well-established protecting group for phosphate (B84403) and hydroxyl functionalities in the synthesis of nucleotides and other sensitive molecules. nih.gov Its stability to a wide range of reaction conditions, coupled with its selective removal under mild reductive conditions (e.g., with zinc dust in acetic acid), makes it an attractive choice for complex multi-step syntheses.
While direct applications of this compound in published nucleoside synthesis are not yet widespread, the structural motifs present in its derivatives suggest a potential role. A derivative of this compound could be envisioned to act as a novel reagent in glycosylation reactions. For instance, activation of the sulfonylurea moiety could facilitate the coupling of a sugar and a nucleobase. The 2,2,2-trichloroethoxy group would serve as a protecting group on the sulfonyl portion, which could be removed at a later stage to unmask a reactive site for further functionalization of the nucleoside analogue.
The widely used Vorbrüggen reaction, which couples a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid, is a standard method for nucleoside synthesis. google.com Derivatives of this compound could potentially be employed in variations of this reaction, where the sulfonylurea itself acts as a leaving group or as a precursor to a reactive intermediate that promotes the glycosylation.
| Compound/Functional Group | Application in Nucleoside Synthesis | Relevant Synthetic Method |
| 2,2,2-Trichloroethyl (TCE) group | Protecting group for phosphate and hydroxyl functions. nih.gov | General organic synthesis |
| Silylated Nucleobases | Nucleophilic component in glycosylation reactions. google.com | Vorbrüggen reaction |
| Protected Sugar Derivatives | Electrophilic component in glycosylation reactions. google.com | Vorbrüggen reaction |
Building Blocks in Macrocyclic Chemistry (e.g., Pillararenes)
Macrocyclic compounds, such as pillararenes, have garnered significant attention due to their unique host-guest properties and potential applications in areas like sensing, catalysis, and drug delivery. Pillararenes are a class of macrocycles composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. The functionalization of the pillararene scaffold is crucial for tailoring its properties and solubility.
Urea and thiourea (B124793) moieties have been successfully incorporated into the structure of pillararenes to introduce hydrogen-bonding capabilities, which can influence their self-assembly and guest-binding behavior. nih.gov The synthesis of such functionalized pillararenes often involves a multi-step process, starting with the synthesis of a functionalized monomer that is then used in the cyclization reaction.
Derivatives of this compound represent potential building blocks for the synthesis of novel, functionalized pillararenes. A synthetic strategy could involve the reaction of a derivative of this compound with a hydroquinone monomer to introduce a sulfonylurea-containing side chain. This functionalized monomer could then be subjected to cyclization conditions to form the pillararene macrocycle. The 2,2,2-trichloroethoxy group would serve as a protecting group, which could be removed post-cyclization to allow for further modification of the pillararene rim.
The synthesis of a bis-urea-functionalized pillar nih.govarene has been reported, demonstrating the feasibility of incorporating urea functionalities into these macrocycles. nih.gov This was achieved by converting a dibromo-functionalized pillar nih.govarene to an amino-functionalized intermediate, which was then reacted with p-nitrophenyl benzylcarbamate to form the urea linkages. nih.gov A derivative of this compound could offer an alternative route to such structures, potentially allowing for more direct introduction of the urea or sulfonylurea functionality.
| Macrocycle Component | Role in Synthesis | Method of Incorporation |
| Hydroquinone Monomer | Core building block of the pillararene. | Lewis acid-catalyzed condensation with paraformaldehyde. |
| Urea/Thiourea Moiety | Introduces hydrogen-bonding sites. nih.gov | Reaction of an amino-functionalized pillararene with an isocyanate or carbamate. nih.gov |
| Sulfonylurea Moiety | Potential for introducing specific binding interactions and as a linking group. | Reaction of an amine or isocyanate with a sulfonyl isocyanate or sulfonamide, respectively. |
Spectroscopic and Structural Elucidation of N 2,2,2 Trichloroethoxysulfonyl Urea and Its Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopy is the principal tool for deducing the molecular structure and bonding of N-(2,2,2-Trichloroethoxysulfonyl)urea and its analogues. Each method provides a different piece of the structural puzzle, from the identification of functional groups to the mapping of the electronic landscape.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing molecular conformation. nih.gov These "fingerprint" methods are based on the principle that each molecule has a unique set of vibrational modes. nih.gov
For sulfonylurea compounds, IR spectroscopy is particularly useful for identifying key stretching and bending vibrations. For example, studies on newly synthesized glycosylated sulfonylureas show characteristic absorption bands for the carbonyl (C=O) group in the range of 1694–1711 cm⁻¹. nih.gov The sulfonyl group (SO₂) typically exhibits strong asymmetric and symmetric stretching bands. The N-H stretching vibrations of the urea (B33335) and sulfonamide moieties are also readily identifiable, typically appearing in the region of 3100-3400 cm⁻¹. biointerfaceresearch.com
Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR spectrum, the S=O and C-S stretching vibrations often give rise to distinct Raman signals. Terahertz time-domain spectroscopy, a low-frequency vibrational technique, has been used to study sulfonylureas, identifying a characteristic resonance peak at 1.37 THz attributed to the vibration of the sulfonylurea pharmacodynamic group. researchgate.net In analogues containing a trichloromethyl group, such as trichloroacetonitrile, isotopic effects from chlorine (³⁵Cl/³⁷Cl) can lead to splitting in the vibrational spectra, providing further structural detail. uoa.gr
Table 1: Typical Vibrational Frequencies for Sulfonylurea and Related Moieties
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique |
| N-H (Urea/Amide) | Stretching | 3100 - 3400 | IR, Raman |
| C=O (Urea) | Stretching | 1690 - 1715 | IR |
| SO₂ (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 | IR |
| SO₂ (Sulfonyl) | Symmetric Stretching | 1140 - 1180 | IR |
| C-Cl₃ | Stretching/Deformation | Variable | IR, Raman |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for elucidating the covalent framework of organic molecules in solution. Both ¹H and ¹³C NMR are used to confirm the structure of sulfonylureas and their analogues. nih.gov
In the ¹H NMR spectrum of a sulfonylurea, the protons on the nitrogen atoms (N-H) are particularly diagnostic. These protons are acidic and their chemical shifts are sensitive to solvent, concentration, and hydrogen bonding. For instance, in studies of the sulfonylurea drug glimepiride (B1671586), the acidic sulfonylurea proton appears at a chemical shift of around 10.32 ppm in DMSO-d₆. researchgate.net NMR titration studies on aromatic sulfonylurea derivatives have shown that the chemical shifts of these N-H protons change significantly upon binding with anions or upon deprotonation with a base, providing insight into the molecule's reactivity and intermolecular interactions. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the urea moiety is typically observed in the range of 150-170 ppm. researchgate.net For this compound, the carbon of the CCl₃ group and the CH₂ group would have characteristic chemical shifts that confirm the presence of the trichloroethoxy moiety. Detailed 2D NMR experiments (like COSY, HSQC, and HMBC) can be used to establish the connectivity between all protons and carbons, providing unambiguous structural assignment.
Table 2: Representative NMR Chemical Shifts (δ) for Sulfonylurea Analogues in DMSO-d₆
| Nucleus | Functional Group Environment | Representative Chemical Shift (ppm) |
| ¹H | SO₂-NH-C=O | ~10.3 |
| ¹H | C=O-NH-R | ~8.4 |
| ¹H | Aryl-H | 7.0 - 8.5 |
| ¹³C | C=O (Urea) | 150 - 170 |
| ¹³C | Aryl-C | 110 - 150 |
| ¹³C | CCl₃ | ~102 |
Note: Chemical shifts are highly dependent on the specific molecular structure and solvent.
UV-Visible spectroscopy probes the electronic transitions within a molecule and is used to study its electronic structure. uu.nl The technique measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. sci-hub.se
The this compound molecule contains chromophores—specifically the carbonyl (C=O) and sulfonyl (SO₂) groups—that absorb UV radiation. These groups undergo n → π* (non-bonding to anti-bonding π orbital) and π → π* (bonding π to anti-bonding π orbital) transitions. These absorptions are typically found in the UV region below 300 nm. utoronto.ca The spectrum of urea itself shows absorption in the far UV range. nist.gov
Table 3: Characteristic UV Absorption of Relevant Chromophores
| Chromophore | Electronic Transition | Typical λₘₐₓ (nm) |
| C=O (Carbonyl) | n → π | ~270 - 300 |
| C=C (Alkene) | π → π | ~170 - 200 |
| Benzene | π → π | ~204, ~256 |
| Sulfonyl (SO₂) | n → σ | ~180 - 200 |
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Due to the thermal lability of many sulfonylureas, "soft" ionization techniques are preferred over methods like electron-impact (EI), which can cause extensive fragmentation and prevent the observation of the molecular ion. research-nexus.net
Electrospray ionization (ESI) is an ideal soft ionization method for this class of compounds. nih.gov In ESI-MS, ions are transferred from solution to the gas phase with minimal fragmentation. nih.gov Sulfonylureas are typically analyzed in either positive or negative ion mode, forming protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. nih.govresearchgate.net This allows for the accurate determination of the molecular mass of this compound (C₃H₅Cl₃N₂O₄S, MW: 271.51). sigmaaldrich.com
Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. oup.com The fragmentation pattern provides a roadmap of the molecule's structure, helping to confirm the connectivity of the sulfonylurea core and its substituents. While EI-MS is often too harsh, its fragmentation patterns can sometimes be useful in identifying key precursors of the molecule, such as isocyanates and sulfonamides. research-nexus.net More advanced techniques like ion mobility-mass spectrometry can also provide the collision cross section (CCS) of an ion, which is a measure of its size and shape in the gas phase, adding another dimension to structural analysis.
Table 4: Common Ions Observed in ESI-MS of Sulfonylureas
| Ion Type | Formula | Description |
| Protonated Molecule | [M+H]⁺ | Molecular ion formed by addition of a proton (Positive Mode) |
| Sodiated Adduct | [M+Na]⁺ | Molecular ion formed by adduction of a sodium ion (Positive Mode) |
| Deprotonated Molecule | [M-H]⁻ | Molecular ion formed by loss of a proton (Negative Mode) |
Crystal Structure Determination and Analysis
While spectroscopic methods provide a wealth of structural information about molecules in solution or the gas phase, X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.
The formation of a high-quality crystal is a prerequisite for single-crystal X-ray diffraction. Sulfonamides are noted for being typically crystalline, making them amenable to this type of analysis. wikipedia.org While a specific crystal structure for this compound is not publicly available, extensive studies on related urea, sulfonamide, and sulfonylurea structures provide a clear picture of the expected solid-state conformation and intermolecular interactions. researchgate.netnih.gov
X-ray studies of urea show that the molecule is planar in the solid state, a consequence of the sp² hybridization of the nitrogen and carbon atoms. wikipedia.org The crystal lattice is dominated by a network of N-H···O hydrogen bonds. wikipedia.org Similarly, the crystal structures of sulfonylurea drugs reveal specific conformational preferences. Quantum chemical calculations correlated with crystal structure data show that the conformation is often stabilized by an intramolecular hydrogen bond within the sulfonylurea bridge. nih.govresearchgate.net
The crystal packing is dictated by strong intermolecular hydrogen bonds, typically involving the sulfonyl oxygens as acceptors and the urea N-H groups as donors. nih.gov These interactions lead to well-defined supramolecular architectures, such as chains or sheets. For polycrystalline samples, where single crystals are not available, powder X-ray diffraction (PXRD) serves as a valuable fingerprinting technique to identify the crystalline phase and can, in some cases, be used to solve the crystal structure. americanpharmaceuticalreview.com
Table 5: Crystallographic Data for Urea as a Model Substructure
| Parameter | Value |
| Compound | Urea (CO(NH₂)₂) |
| Crystal System | Tetragonal |
| Space Group | P-42₁m |
| Key Feature | Planar molecule |
| Dominant Interaction | N-H···O Hydrogen Bonds |
Data from Hendricks, S. B. (1928). acs.org
Hydrogen Bonding Networks in the Solid State
The molecular structure of sulfonylureas, defined by the R¹-SO₂-NH-C(O)-NH-R² framework, is inherently suited for the formation of extensive and robust hydrogen bonding networks. wikipedia.org These interactions are the primary determinants of the supramolecular architecture in the solid state. The urea and sulfonyl groups provide a rich combination of hydrogen bond donors and acceptors. nih.gov
The primary hydrogen bond donor is the proton on the nitrogen atom (N-H), while the most effective acceptors are the oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups. researchgate.netmdpi.com This donor-acceptor arrangement facilitates the creation of highly organized patterns. In the crystal structure of urea itself, the carbonyl oxygen is hydrogen-bonded to four N-H groups from three different urea molecules, highlighting the capacity of this moiety for extensive interactions. researchgate.net
A ubiquitous motif in the crystal structures of urea and its derivatives is the formation of centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds. These interactions are highly directional and lead to stable, eight-membered ring patterns, often described by the graph-set notation R²₂(8). Further interconnection of these dimeric units typically occurs via hydrogen bonds involving the sulfonyl oxygen atoms (N-H···O=S), creating one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. ijpsonline.commdpi.com
The specific nature of the substituents on the sulfonylurea backbone can influence the preferred hydrogen-bonding pattern. For instance, studies on simple sulfonylureas have identified distinct "head-to-tail" and "head-to-head" arrangements in their homodimers, with the outcome dependent on the electronic and steric properties of the terminal groups. wikipedia.org In the case of this compound, the bulky and highly electronegative trichloroethoxy group is expected to play a significant role in the crystal packing, potentially through weaker C-H···Cl interactions that further stabilize the lattice. nih.gov
| Donor | Acceptor | Typical Interaction Type | Common Supramolecular Motif |
| Urea N-H | Carbonyl O (C=O) | Strong, directional | Centrosymmetric Dimer (R²₂(8) motif) |
| Urea N-H | Sulfonyl O (SO₂) | Strong, directional | Chains, Sheets (linking dimers) |
| C-H | Chlorine (Cl) | Weak | Packing stabilization |
This interactive table summarizes the primary hydrogen bonding interactions anticipated in the solid-state structure of this compound based on its functional groups and analogues.
Conformational Polymorphism and Phase Transitions in Urea Structures
Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a well-documented phenomenon in urea-based compounds. ijpsonline.com When these different crystal structures contain molecules in different spatial arrangements or conformations, it is termed conformational polymorphism. The inherent flexibility of the sulfonylurea backbone, particularly the rotational freedom around the S-N and N-C single bonds, makes this class of compounds particularly susceptible to polymorphism. ijpsonline.comresearchgate.net
Different molecular conformations can facilitate more or less efficient crystal packing and alternative hydrogen-bonding networks, leading to polymorphs with distinct thermodynamic stabilities, melting points, and solubilities. ijpsonline.com The choice of crystallization solvent is often a critical factor in determining which polymorphic form is obtained. A pertinent example is the sulfonylurea drug gliclazide (B1671584), for which multiple polymorphic forms have been prepared by using different solvents like ethanol, methanol, and dichloromethane. ijpsonline.com These forms can be distinguished by their unique thermal profiles in Differential Scanning Calorimetry (DSC) and their distinct X-ray powder diffraction (XRPD) patterns. ijpsonline.com
Phase transitions from a metastable polymorph to a more stable form can be induced by external stimuli such as heat or pressure. For the parent urea molecule, pressure-induced phase transitions are known to occur, transforming the crystal system and altering the hydrogen-bonding network significantly. utwente.nl It is plausible that this compound and its analogues would also exhibit such polymorphic behavior, with potential for different crystalline forms depending on the synthetic and processing conditions.
| Property | Polymorph I (Gliclazide) | Polymorph II (Gliclazide) | Polymorph III (Gliclazide) |
| Preparation Solvent | Ethanol | Methanol | Dichloromethane, Chloroform |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Melting Point (°C) | ~172.4 | ~163.0 | ~169.0-170.0 |
| Relative Stability | Less stable | More stable | More stable |
This interactive table, using the known drug gliclazide as an analogue, illustrates how different polymorphic forms of a sulfonylurea can exhibit distinct physical properties. Data sourced from reference ijpsonline.com.
Correlation Between Spectroscopic Signatures and Molecular Architecture
Vibrational and nuclear magnetic resonance spectroscopy are invaluable techniques for probing the molecular structure and intermolecular interactions of sulfonylureas in the solid state. The spectra obtained are highly sensitive to the specific conformation and hydrogen-bonding environment of the molecule.
Infrared (IR) and Raman Spectroscopy: The vibrational spectra of sulfonylureas are rich with information. The positions of the N-H and C=O stretching bands are particularly diagnostic of hydrogen bonding.
N-H Stretching (νN-H): In a non-interacting state, the N-H stretch appears as a sharp band at higher wavenumbers. In the solid state, its involvement as a hydrogen bond donor causes the band to broaden and shift to a lower frequency. The magnitude of this shift is often correlated with the strength of the N-H···O interaction. mdpi.com
Amide I Band (νC=O): The stretching vibration of the carbonyl group is also highly sensitive to hydrogen bonding. A shift to lower wavenumbers is indicative of the C=O group acting as a hydrogen bond acceptor. Different hydrogen-bonding patterns, such as the common R²₂(8) dimer, give rise to characteristic Amide I frequencies. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) is a powerful tool for characterizing polymorphism, as it can distinguish between molecules in different crystallographic environments.
¹H NMR: The chemical shift of the N-H protons is a direct and sensitive probe of their involvement in hydrogen bonding. Protons engaged in strong hydrogen bonds are deshielded and resonate at a higher chemical shift (further downfield).
¹³C NMR: The carbonyl carbon resonance is sensitive to its electronic environment. Participation of the carbonyl oxygen in hydrogen bonding affects the ¹³C chemical shift, allowing for differentiation between various bonding arrangements. The presence of multiple, distinct signals for chemically equivalent carbons can indicate the existence of multiple molecules in the asymmetric unit of the crystal or the presence of a polymorphic mixture.
Different polymorphs of a single compound, by definition, have different molecular packing and/or conformations, which results in distinct spectroscopic signatures. Therefore, IR, Raman, and ssNMR can be used as effective fingerprinting techniques to identify and differentiate between the various solid forms of a sulfonylurea like this compound.
| Spectroscopic Feature | Structural Interpretation |
| IR: Broad ν(N-H) band shifted to lower frequency | N-H group is acting as a hydrogen bond donor. |
| IR: ν(C=O) band shifted to lower frequency | Carbonyl group is acting as a hydrogen bond acceptor. mdpi.com |
| NMR: Downfield chemical shift of N-H proton | Proton is involved in a strong hydrogen bond. |
| NMR: Multiple signals for a single carbon | Indicates crystallographically non-equivalent molecules or polymorphism. |
This interactive table correlates key spectroscopic observations with their underlying molecular and structural causes in sulfonylurea compounds.
Computational and Theoretical Investigations of this compound
Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical investigations were found for the chemical compound “this compound”. Consequently, the detailed analysis requested in the outline, including Density Functional Theory (DFT) studies, ab initio conformational analysis, HOMO-LUMO and Natural Bond Orbital (NBO) analysis, and simulations of reaction mechanisms, could not be performed.
The search yielded information on related but distinct molecules, such as various other urea derivatives and sulfonamides. For instance, studies were found on the computational analysis of urea and its crystallization, as well as on other complex organic molecules where methods like DFT and NBO have been applied to understand their structure and electronic properties. However, these findings are not directly applicable to this compound, and per the strict adherence to the specified subject, this report cannot extrapolate data from other compounds.
Computational and Theoretical Investigations of N 2,2,2 Trichloroethoxysulfonyl Urea
Simulation of Reaction Mechanisms and Energy Landscapes
Transition State Characterization and Reaction Pathways
No published studies were found that characterize the transition states or delineate the reaction pathways for N-(2,2,2-Trichloroethoxysulfonyl)urea through computational methods.
Reaction Energy Diagrams and Barrier Calculations
There is no available research that provides reaction energy diagrams or the results of barrier calculations for reactions involving this compound.
Theoretical Studies of Intermolecular Interactions (e.g., Cuprophilicity)
No theoretical studies on the intermolecular interactions of this compound, including phenomena such as cuprophilicity, have been documented in the scientific literature.
Biological Activities and Structure Activity Relationship Sar Studies of N 2,2,2 Trichloroethoxysulfonyl Urea Derivatives
General Biological Activities of Urea (B33335) Derivatives
The urea and sulfonylurea functionalities are key pharmacophores found in a wide range of biologically active compounds. jocpr.com Their ability to act as both hydrogen bond donors and acceptors allows for effective interaction with various biological targets, leading to a spectrum of pharmacological effects. These compounds are investigated for numerous applications, including as anticancer, anti-inflammatory, and antimicrobial agents. jocpr.comvjst.vn
Anti-inflammatory Properties
Derivatives of sulfonylurea have demonstrated significant anti-inflammatory effects through various mechanisms. Some sulfonylureas, like glibenclamide, have been reported to exert a range of anti-inflammatory actions. jocpr.com One key mechanism is the inhibition of enzymes involved in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov
Studies have focused on developing dual inhibitors that target both cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). nih.gov The inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), while COX-2 inhibition reduces the production of inflammatory prostaglandins. nih.gov Certain urea-containing 1,5-diarylpyrazole derivatives have been synthesized and evaluated as potent dual COX-2/sEH inhibitors. nih.gov Furthermore, the inhibition of COX-2 has been identified as a critical molecular trigger in certain inflammatory conditions, and drugs targeting this enzyme may prevent related pathologies. nih.gov Glucocorticoids, known for their potent anti-inflammatory effects, are noted to suppress COX-2 expression. wikipedia.org
Antimicrobial and Antibacterial Potential
The sulfonylurea scaffold has emerged as a promising framework for the development of new antimicrobial agents, particularly in an era of growing antibiotic resistance. Research has identified novel sulfonylurea derivatives with potent activity against clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov
In one study, a series of novel sulfonylurea derivatives were synthesized and tested against a panel of Gram-positive bacteria. Several compounds showed significant inhibitory activity, with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against MRSA, a potency superior to the control drug vancomycin. mdpi.comnih.gov Unlike other sulfonylureas whose antifungal activity is attributed to acetohydroxyacid synthase (AHAS) inhibition, the anti-MRSA effect is believed to occur through a different mechanism of action. mdpi.comnih.gov Other studies on sulfonamide derivatives have also reported antibacterial activity against multidrug-resistant S. aureus, with MIC values ranging from 64 to 512 µg/ml. nih.gov
Table 1: In Vitro Antimicrobial Activity of Selected Sulfonylurea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| 9i | MRSA (clinical isolate) | 0.78 | mdpi.comnih.gov |
| 9i | S. aureus ATCC6538 | 0.78 | mdpi.com |
| 9i | VRE-309 | 1.56 | mdpi.com |
| 9i | B. subtilis ATCC 6633 | 1.56 | mdpi.com |
| 9q | MRSA (clinical isolate) | 0.78 | mdpi.comnih.gov |
| 9q | S. aureus ATCC6538 | 0.78 | mdpi.com |
| 9q | VRE-309 | 1.56 | mdpi.com |
| 9q | B. subtilis ATCC 6633 | 1.56 | mdpi.com |
| Vancomycin | MRSA (clinical isolate) | 1.0 | mdpi.comnih.gov |
| Methicillin | MRSA (clinical isolate) | >200 | mdpi.comnih.gov |
Anticancer and Antiproliferative Activities
The role of sulfonylurea derivatives in cancer has been a subject of extensive research, with some compounds showing potential as anticancer agents. jocpr.comnih.gov Preclinical studies have demonstrated that certain sulfonylureas, most notably glibenclamide, can inhibit the growth of various cancer cell lines. nih.govmdpi.com The proposed mechanisms for these anticancer effects are diverse and include the inhibition of ATP-sensitive potassium (KATP) channels and interaction with reactive oxygen species (ROS) production, leading to cancer cell death. jocpr.comnih.gov
Furthermore, some sulfonylureas may enhance the efficacy of existing chemotherapy drugs. mdpi.com For example, glimepiride (B1671586) has been shown to work synergistically with doxorubicin (B1662922) in breast cancer cells, potentially by inhibiting ATP-binding cassette (ABC) transporters responsible for drug efflux. mdpi.com However, the effect of sulfonylureas on cancer risk can be complex, with some studies suggesting different outcomes for different derivatives; for instance, some reports indicate a lower cancer risk associated with gliclazide (B1671584) compared to glibenclamide. nih.gov New diarylsulfonylurea derivatives have also shown promise due to their proapoptotic activity in multidrug-resistant cells. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Sulfonylurea Derivatives
| Compound Class | Cancer Cell Line | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Diarylsulfonylureas | CCRF-CEM (Leukemia) | GI50 | ~1 µM | cabidigitallibrary.org |
| N-(2-pyrimidinyl) sulfenylurea | HT-29 (Colon) | GI50 | Not specified | cabidigitallibrary.org |
| N-(2-pyrimidinyl) sulfenylurea | K-562 (Leukemia) | GI50 | Not specified | cabidigitallibrary.org |
| Glibenclamide | Various | Growth Inhibition | Effective | nih.govmdpi.com |
| Gliclazide | Various | Growth Inhibition | Varies | nih.gov |
Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, Soluble Epoxide Hydrolase, Protein Tyrosine Phosphatase 1B, Urease)
The ability of urea-based compounds to inhibit specific enzymes is a cornerstone of their therapeutic utility.
Cyclooxygenase-2 (COX-2) and Soluble Epoxide Hydrolase (sEH): As mentioned, the dual inhibition of COX-2 and sEH is a promising strategy for treating inflammation and pain. nih.gov A series of urea-containing 1,5-diarylpyrazoles were developed as dual inhibitors. The most effective compounds linked the diarylpyrazole and urea groups with a three-methylene spacer, achieving potent inhibition of both enzymes. nih.gov For instance, compound 21i from this series showed significant in vivo anti-allodynic activity, proving more effective than separate administration of a COX-2 inhibitor or an sEH inhibitor. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling pathways, making it a key target for the management of type 2 diabetes. nih.gov Inhibition of PTP1B can enhance insulin sensitivity. nih.gov While sulfonylureas are a major class of drugs used to manage type 2 diabetes, research has also focused on identifying direct PTP1B inhibitors. nih.gov Studies on chemical libraries have identified non-sulfonylurea compounds, such as benzimidazole (B57391) derivatives, as potent PTP1B inhibitors with Ki values in the low micromolar range. nih.gov
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for controlling pathogenic bacteria like Helicobacter pylori. Various N,N'-disubstituted thiourea (B124793) derivatives have been investigated as urease inhibitors.
Table 3: Enzyme Inhibitory Activity of Selected Urea and Sulfonylurea Derivatives
| Compound/Class | Target Enzyme | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Urea-pyrazole 21i | COX-2 | IC50 | 0.23 µM | nih.gov |
| Urea-pyrazole 21i | sEH | IC50 | 4.9 nM | nih.gov |
| Celecoxib (control) | COX-2 | IC50 | 0.04 µM | nih.gov |
| Benzimidazole 1 | PTP1B | Ki | 5.2 µM | nih.gov |
| Benzimidazole 2 | PTP1B | Ki | 4.2 µM | nih.gov |
| Glimepiride | Canagliflozin Metabolism | IC50 | 88 µM | nih.gov |
Structure-Activity Relationship (SAR) Investigations
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of sulfonylurea derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. youtube.com
The general sulfonylurea scaffold consists of a central S-aryl sulfonylurea structure with substitutions at the para-position of the phenyl ring (R1) and on the terminal urea nitrogen (R2). youtube.com
The Aryl Group (R1): Substitution at the para-position of the phenyl ring is generally required for high potency. youtube.com Groups such as methyl, chloro, bromo, and trifluoromethyl tend to enhance hypoglycemic activity. youtube.com In anticancer derivatives, the nature of the aryl system can significantly affect cytotoxic activity against different cell lines. cabidigitallibrary.org
The Terminal Group (R2): The group attached to the terminal nitrogen is critical for activity and imparts lipophilicity. youtube.com For hypoglycemic activity, N-methyl and ethyl substituents are inactive, while N-propyl and larger groups are active, with activity lost if the chain exceeds twelve carbons. youtube.com For antimicrobial activity, SAR studies of novel sulfonylureas revealed that specific substitutions on the pyrimidinyl moiety were key. For instance, compounds with a 2-thienyl group (like compound 9i ) or a 2-furanyl group (like compound 9q ) at this position demonstrated the strongest anti-MRSA effects. mdpi.com
Conflicting data exists regarding the influence of different sulfonylureas on cancer risk, which may be explained by their differing affinities for sulfonylurea receptors and various off-target effects. researchgate.netnih.gov These SAR insights are fundamental for the rational design of new derivatives of N-(2,2,2-Trichloroethoxysulfonyl)urea with tailored biological profiles.
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a ligand and a target molecule, typically a protein or enzyme. jetir.org This method has been widely applied to sulfonylurea derivatives to understand their mechanism of action and to design new compounds with improved therapeutic potential. jetir.org
Docking studies have been instrumental in elucidating the interactions of sulfonylurea derivatives with various biological targets. For instance, in the context of anti-diabetic research, sulfonylureas are docked with the sulfonylurea receptor (SUR), a subunit of the ATP-sensitive potassium (K-ATP) channel, to understand how they stimulate insulin secretion. jetir.orgnumberanalytics.com The binding of these derivatives to the SUR1 subunit on pancreatic β-cells is a key interaction that initiates their hypoglycemic effect. numberanalytics.comnih.gov
Beyond the SUR receptor, docking studies have explored other targets. A series of novel sulphonylurea/guanidine (B92328) derivatives were docked with the aldo-keto reductase family 1 member C1 (AKR1C1) protein, revealing that compounds 5c and 5d had the most potent binding energy compared to the reference drug glibenclamide. benthamdirect.comresearchgate.net In another study, quinazoline-sulfonylurea hybrids were docked against the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in diabetes management. nih.gov The results indicated that the most active compounds displayed good binding affinity and high free energy of binding with PPARγ. nih.gov The PPARγ cavity has three main parts for interaction: an entrance, arm I (containing polar residues like Tyr473, Ser289, His449, and His323 for hydrogen bonding), and arm II (comprising hydrophobic residues). nih.gov
These computational studies provide valuable insights into the key structural features required for effective ligand-target binding and guide the synthesis of new derivatives with enhanced activity. jetir.org
Interactive Table: Molecular Docking of Sulfonylurea Derivatives
| Derivative Class | Target Protein | Key Findings | Reference(s) |
| Sulfonylurea Derivatives | Sulfonylurea Receptor (SUR) | Binding to SUR leads to closure of K-ATP channels, triggering insulin release. | jetir.org |
| Sulphonylurea/Guanidine | AKR1C1 | Compounds 5c and 5d showed the most potent binding energy. | benthamdirect.comresearchgate.net |
| Quinazoline-Sulfonylurea | PPARγ | Active compounds exhibited high binding affinity and free energy of binding. | nih.gov |
| Substituted Sulfonylurea | Not Specified | Compounds 5B , 5G , and 5I showed good binding affinity, comparable to glibenclamide. |
Stereochemical Influences on Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. While specific studies on the stereochemistry of this compound are not documented, research on related compounds underscores the importance of this factor.
In studies of other pharmacologically active agents, stereochemistry is often a key driver for potency and can affect drug transport and target binding. For some classes of compounds, different stereoisomers (enantiomers or diastereoisomers) of the same molecule can exhibit vastly different biological effects, with one isomer being highly active while others are inactive. nih.gov
For example, research on certain sulfonamide and sulfonylurea derivatives as potential anti-Alzheimer's agents targeting PPARγ has involved virtual screening of compounds with specific pharmacophoric features, where spatial arrangement is critical for receptor affinity. researchgate.net Although detailed stereochemistry-activity relationships for sulfonylurea derivatives are not as extensively documented as for other drug classes, the principle that molecular geometry dictates the effectiveness of drug-receptor interactions remains fundamental. researchgate.netnih.gov The precise fit of a molecule into the binding site of a target protein, which is governed by its stereochemistry, is crucial for its biological function. nih.gov
Molecular Mechanisms of Action of Active Derivatives
The mechanisms through which sulfonylurea derivatives exert their effects are diverse and depend on the specific derivative and the biological system . The most well-understood mechanisms relate to their use as anti-diabetic agents and herbicides. nih.govwikipedia.org
In medicine, sulfonylureas primarily act by stimulating insulin secretion from pancreatic β-cells. numberanalytics.comnih.govpharmacy180.com This effect is glucose-independent. nih.gov Beyond this primary pancreatic action, some sulfonylureas have been shown to have extrapancreatic effects, such as reducing the hepatic clearance of insulin and increasing the sensitivity of peripheral tissues to insulin, possibly by increasing the number of insulin receptors or through a post-receptor action. nih.govpharmacy180.comtermedia.plnih.gov
In agriculture, sulfonylureas function as herbicides by inhibiting a key plant enzyme, thereby disrupting essential amino acid synthesis. wikipedia.orgbritannica.com
Interaction with Specific Molecular Targets (Enzymes, Receptors)
The biological activity of sulfonylurea derivatives is initiated by their binding to specific molecular targets.
Sulfonylurea Receptor (SUR): The primary target for the anti-diabetic action of sulfonylureas is the sulfonylurea receptor (SUR), an ATP-binding cassette transporter. nih.govresearchgate.net There are different isoforms of this receptor, with SUR1 being predominantly expressed in pancreatic β-cells. nih.govresearchgate.net The binding of a sulfonylurea to SUR1 on the β-cell membrane leads to the closure of the associated ATP-sensitive potassium (K-ATP) channel. nih.govnih.govdiabetesjournals.org This channel is a complex of four SUR1 subunits and four Kir6.2 subunits, the latter forming the channel pore. nih.gov The closure of this channel causes membrane depolarization, which in turn opens voltage-gated calcium channels. youtube.com The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in insulin release. numberanalytics.comtermedia.plyoutube.com Different sulfonylurea generations and individual compounds show varying affinities for SUR isoforms. nih.govresearchgate.net
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Some sulfonylurea derivatives, including glibenclamide, have been reported to act as agonists for PPARγ, a nuclear receptor involved in regulating glucose metabolism and lipid metabolism. nih.govresearchgate.net
Acetolactate Synthase (ALS): In plants, the target of sulfonylurea herbicides is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). wikipedia.orgmdpi.comnih.gov This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). wikipedia.org By inhibiting ALS, sulfonylureas block the production of these essential amino acids, leading to the death of the plant. wikipedia.org Since this enzyme is present in plants and microbes but not in mammals, these herbicides have low toxicity to animals. mdpi.com
Other Targets: Studies have suggested that sulfonylureas may also interact with other targets. Glibenclamide, for instance, has been shown to inhibit other membrane currents besides the K-ATP channel and may modulate the L-type Ca2+ channel current in vascular smooth muscle cells. oup.com Some derivatives also show inhibitory activity against enzymes like carbonic anhydrase. dergipark.org.tr
Modulation of Cellular Pathways (e.g., Cell Cycle Arrest, ROS Production)
Sulfonylurea derivatives can influence various cellular pathways, leading to effects such as the production of reactive oxygen species (ROS) and cell cycle arrest.
Reactive Oxygen Species (ROS) Production: Several studies have shown that certain sulfonylureas can stimulate the production of ROS in pancreatic β-cells. nih.govnih.gov For example, glibenclamide and glimepiride were found to significantly increase intracellular ROS production in a concentration-dependent manner in the MIN6 β-cell line. nih.gov This effect appears to be mediated through the protein kinase C (PKC)-dependent activation of NAD(P)H oxidase. nih.govnih.gov The resulting oxidative stress can contribute to β-cell apoptosis. nih.gov In contrast, the sulfonylurea gliclazide did not show the same effect on ROS production or apoptosis, indicating differences among the derivatives. nih.gov Hyperglycemia itself is known to activate pathways leading to ROS generation, and this process is implicated in the complications of diabetes. rsc.org
Cell Cycle Arrest: The modulation of the cell cycle is another reported activity of some urea derivatives. While specific data for this compound is absent, related compounds have shown effects on cell proliferation. N-(4-iodophenyl)-N′-(2-chloroethyl)urea, for example, induced an accumulation of CT-26 colon carcinoma cells in the G2 and sub-G1 phases of the cell cycle, which is indicative of cell cycle arrest and apoptosis. nih.gov Other biguanide (B1667054) derivatives based on sulfonamides have also been shown to cause cell cycle arrest in breast cancer cells. nih.gov Some sulfonylureas, like chlorpropamide, have been found to selectively inhibit the Akt signaling pathway, resulting in cell growth arrest and apoptosis in cancer cells. researchgate.net Metformin, a structurally different anti-diabetic drug, is well-known to induce cell cycle arrest, highlighting that modulation of cell proliferation is a mechanism shared by various compounds affecting metabolic pathways. nih.gov
Biological Applications in Plant Science (e.g., Adventitious Root Formation)
While information on the specific effect of this compound on adventitious root formation is not available, the broader class of sulfonylurea compounds has significant and widespread applications in plant science, primarily as herbicides. wikipedia.orgbritannica.com
Sulfonylureas are a major class of herbicides that function by inhibiting the plant enzyme acetolactate synthase (ALS). wikipedia.orgnih.gov This enzyme is essential for the synthesis of the branched-chain amino acids valine, isoleucine, and leucine. wikipedia.org Inhibition of ALS leads to a deficiency in these vital amino acids, ultimately halting plant growth and causing death. wikipedia.org This mode of action provides a broad spectrum of activity against various weeds. wikipedia.org
The high efficacy of sulfonylurea herbicides allows for very low application rates compared to older generations of crop protection chemicals, achieving the same effect with as little as 1% of the material. wikipedia.org This has significant environmental and economic benefits. Compounds in this class include chlorsulfuron, metsulfuron-methyl, nicosulfuron, and rimsulfuron, among many others. wikipedia.org
While the primary application is herbicidal, it is worth noting that other classes of urea derivatives have been studied for their positive effects on plant development, such as promoting adventitious root formation, often by interacting with auxin signaling pathways. However, this specific application has not been a focus of research for sulfonylurea-class compounds, which are better known for their inhibitory effects on plant growth.
Environmental Fate and Degradation Studies of N 2,2,2 Trichloroethoxysulfonyl Urea Analogues
Degradation Pathways in Environmental Systems
The persistence and transformation of sulfonylurea herbicides are governed by a combination of chemical and biological processes, with the cleavage of the sulfonylurea bridge being a central degradation mechanism. researchgate.netoup.com
Chemical hydrolysis is a critical pathway for the degradation of sulfonylurea herbicides in both water and soil. acs.orgresearchgate.net The rate of this reaction is highly dependent on the chemical structure of the specific compound and various environmental factors, most notably pH and temperature. acs.orgoup.com
Effect of pH: Hydrolysis of the sulfonylurea bridge is significantly influenced by the pH of the medium. acs.org The process is generally most rapid in acidic soils and aqueous solutions. mdpi.comresearchgate.netresearchgate.net As the pH increases towards neutral and alkaline conditions, the rate of chemical hydrolysis slows considerably, leading to increased persistence of the herbicide. researchgate.netmdpi.com This is because the anionic form of the herbicide, which predominates in alkaline soils, is less susceptible to hydrolysis. acs.org
Effect of Temperature: Higher temperatures generally accelerate the rate of chemical hydrolysis, leading to faster degradation of the herbicide. acs.orgresearchgate.net Conversely, both chemical and microbial degradation processes slow down at low temperatures. researchgate.net
Degradation Mechanism: The primary chemical degradation reaction is the cleavage of the sulfonylurea bridge. oup.com This abiotic process results in the formation of two main types of metabolites: a sulfonamide and a heterocyclic amine (typically a pyrimidine (B1678525) or triazine derivative), which deactivates the herbicidal properties. researchgate.netoup.com
Table 1: Factors Influencing the Hydrolysis of Sulfonylurea Herbicides
| Factor | Influence on Hydrolysis Rate | Description |
| pH | High | Hydrolysis is faster under acidic conditions (pH 4-7) and significantly slower in neutral to alkaline soils. mdpi.comresearchgate.net |
| Temperature | High | Increased temperature leads to a faster rate of chemical degradation. acs.orgresearchgate.net |
| Soil Moisture | Moderate | Adequate moisture is necessary for hydrolysis to occur, but the effect is often linked with microbial activity. |
| Organic Matter | Moderate | Soil organic matter can influence herbicide availability for degradation through adsorption. researchgate.net |
In environments where chemical hydrolysis is slow, particularly in neutral to alkaline soils, microbial degradation becomes the principal mechanism for the dissipation of sulfonylurea herbicides. mdpi.comoup.com
Role of Microorganisms: A diverse range of soil microorganisms, including bacteria and fungi, have been shown to degrade sulfonylureas. researchgate.netoup.comnih.gov Species such as Pseudomonas fluorescens, Aspergillus niger, Penicillium sp., and Trichoderma sp. have been identified as capable of breaking down these herbicides. researchgate.netoup.comnih.gov
Degradation Mechanisms: Microbial degradation often occurs through co-metabolism, where the herbicide is broken down by microbial enzymes, although the microbe does not use it as a primary source of carbon or energy. researchgate.netresearchgate.net However, some microbes can utilize sulfonylureas as a sole carbon or nitrogen source. mdpi.com The primary microbial degradation pathway mirrors chemical hydrolysis, involving the cleavage of the sulfonylurea bridge. researchgate.netoup.comtandfonline.com Enzymes such as hydrolases and oxidases play a pivotal role in these catabolic pathways. nih.gov
Enhanced Degradation: Repeated applications of sulfonylurea herbicides can sometimes lead to enhanced or accelerated microbial degradation in the soil, potentially reducing the efficacy of subsequent treatments. mdpi.com
Identification of Metabolites and Degradation Products
The degradation of sulfonylurea herbicides, whether through hydrolysis or microbial action, results in the formation of several key metabolites. The identification of these products is essential for a complete understanding of the herbicide's environmental fate.
The most common degradation pathway involves the cleavage of the sulfonylurea bridge, yielding the corresponding sulfonamide and a heterocyclic amine (e.g., a triazine or pyrimidine amine), which are considered the major metabolites. researchgate.netoup.comtandfonline.com For example, studies on the degradation of chlorimuron-ethyl (B22764) identified 2-amino-4-chloro-6-methoxypyrimidine (B129847) and ethyl 2-sulfamoyl benzoate (B1203000) as products of this cleavage. tandfonline.com Further degradation of these primary metabolites can occur. oup.comrsc.org For instance, the sulfonamide portion can undergo further transformation, such as the hydrolysis of an ester group to a carboxylic acid. oup.comtandfonline.com
Table 2: Examples of Sulfonylurea Herbicides and Their Major Degradation Products
| Parent Herbicide | Major Degradation Pathway | Primary Metabolites |
| Chlorsulfuron | Cleavage of sulfonylurea bridge | 2-chlorobenzenesulfonamide and 4-methoxy-6-methyl-1,3,5-triazin-2-amine researchgate.net |
| Metsulfuron-methyl | Cleavage of sulfonylurea bridge | Benzenesulfonamide and triazine amine derivatives researchgate.net |
| Chlorimuron-ethyl | Cleavage of sulfonylurea bridge | Ethyl 2-sulfamoyl benzoate and 2-amino-4-chloro-6-methoxypyrimidine tandfonline.com |
| Sulfosulfuron | Cleavage of urea (B33335) bridge and sulfonylamide linkage | 2-amino-4,6-dimethoxypyrimidine and 2-ethylsulfonyl imidazo{1,2-a} pyridine-3-sulfonamide (B1584339) nih.gov |
Environmental Impact and Considerations for Related Compounds
The environmental impact of sulfonylurea herbicides is linked to their persistence, mobility, and potential effects on non-target organisms. mdpi.comacs.org
Persistence and Mobility: The persistence of sulfonylureas is highly variable and strongly influenced by soil pH. researchgate.net In acidic soils, rapid degradation limits their persistence. However, in neutral to alkaline soils (pH > 7), their persistence can increase significantly, with half-lives extending from days to months or even years. researchgate.net Due to their anionic nature in alkaline soils, their potential to leach into groundwater can be a concern. acs.orgmdpi.com
Impact on Soil Microbiota: While microbial communities are key to degrading these herbicides, the application of pesticides can also impact soil microbial biomass and activity. rsc.org The presence of other agrochemicals, such as fungicides, can inhibit the microbial degradation of sulfonylureas, leading to increased persistence. rsc.org
Ecotoxicity: Sulfonylureas function by inhibiting the acetolactate synthase (ALS) enzyme, which is present in plants and microorganisms but not in animals. mdpi.comwikipedia.org This provides a high degree of safety for mammals. acs.org However, their high phytotoxicity means that their persistence in soil can pose a risk to subsequent, sensitive crops in rotation. tandfonline.com Residues have been detected in surface waters, which may affect non-target aquatic plants and organisms. mdpi.comresearchgate.net
Given the structural similarities, it is plausible that N-(2,2,2-Trichloroethoxysulfonyl)urea would exhibit analogous environmental behavior, with its degradation being highly dependent on pH and microbial activity, and its primary metabolites resulting from the cleavage of the sulfonylurea bridge.
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for N-(2,2,2-Trichloroethoxysulfonyl)urea and Its Derivatives
The utility of this compound primarily lies in its application as a building block for more complex molecules. While the synthesis of Tces-urea itself is established, current research is heavily focused on developing novel methodologies for the synthesis of its derivatives. The 2,2,2-trichloroethoxysulfonyl (Tces) group serves as a crucial protecting group for the urea (B33335) functionality, allowing for a wide range of subsequent chemical transformations that would otherwise be incompatible with the reactive urea moiety. researchgate.netorganic-chemistry.org
Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.org The Tces group, in this context, is particularly valuable. It is analogous to other trichloroethyl-based protecting groups, such as the trichloroethyl carbonate (Troc) group for alcohols or the trichloroethyl (TCE) group for sulfonates, which are known for their stability under acidic conditions and can be removed under specific reductive conditions, often using zinc metal. nih.govnih.govacs.orgresearchgate.net
Emerging synthetic methodologies are centered on the reaction of Tces-urea with various substrates to create a library of derivatives. A prominent strategy involves the Mitsunobu reaction of Tces-urea with alcohols to furnish N-(alkoxy)-N'-(2,2,2-trichloroethoxysulfonyl)ureas, which are precursors for intramolecular C-H amination reactions. This approach allows for the facile installation of the Tces-protected urea onto a molecule containing the C-H bonds targeted for functionalization. The development of such methods is critical for expanding the scope of molecules that can be synthesized using Tces-urea chemistry.
Advanced Catalytic Applications of Tces-Urea as a Nitrene Precursor
A major area of emerging research is the use of Tces-urea as a precursor for the generation of nitrenes in catalytic C-H amination reactions. researchgate.net Nitrenes are highly reactive nitrogen-based species that can insert into C-H bonds, forming new carbon-nitrogen bonds—a transformation of immense value in pharmaceutical and materials science. anr.fr The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis as it offers a more direct and efficient route to complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov
Research has demonstrated that in the presence of a rhodium catalyst, such as dirhodium(II) tetra(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂), Tces-protected ureas undergo oxidative cyclization to form valuable heterocyclic products like imidazolidin-2-ones (cyclic ureas). nih.gov This transformation proceeds through a rhodium-nitrene intermediate generated in situ. The Tces group is particularly effective in this chemistry because its electron-withdrawing nature facilitates the formation of the reactive nitrene species under oxidative conditions (e.g., using an oxidant like PhI(OAc)₂). nih.gov
The scope of this catalytic C-H amination is expanding, with successful applications for the functionalization of tertiary and benzylic C-H bonds. nih.gov The ability to selectively aminate these positions opens up pathways for the synthesis of complex nitrogen-containing heterocycles that are prevalent in biologically active molecules. nih.gov
Below is a table summarizing representative findings in the catalytic application of Tces-urea and related precursors.
| Catalyst | Substrate Type | Oxidant | Product Type | Yield | Reference |
| Rh₂(esp)₂ (1-2 mol%) | Tces-urea derivative with tertiary C-H bond | PhI(OAc)₂ | Imidazolidin-2-one | Good to Excellent | nih.gov |
| Rh₂(esp)₂ (1-2 mol%) | Tces-urea derivative with benzylic C-H bond | PhI(OAc)₂ | Imidazolidin-2-one | Good to Excellent | nih.gov |
| Rh₂(esp)₂ (1 mol%) | Tces-guanidine derivative | PhI(OAc)₂ | 2-Aminoimidazoline | Good | nih.gov |
| Rh₂(esp)₂ | Sulfamate Ester (Intramolecular) | PhI(OAc)₂ | 1,2,3-Oxathiazinane-2,2-dioxide | High | nih.gov |
Development of New Derivatives with Tailored Biological Activities
The urea functional group is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.govrsc.org The heterocyclic scaffolds produced through Tces-urea chemistry, such as imidazolidin-2-ones and 2-aminoimidazolines, are of significant pharmacological interest. nih.gov These structural motifs are found in a wide array of natural products and synthetic compounds exhibiting potent biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.netnih.gov
For instance, cyclic guanidine (B92328) structures, accessible through analogous cyclization strategies, are core components of marine alkaloids like the pyrrole-imidazole alkaloids, which possess anticancer and immunosuppressive properties. nih.gov The development of synthetic routes using Tces-protected precursors provides a powerful tool for accessing these complex natural products and their analogs. By modifying the substrate that undergoes the C-H amination reaction, chemists can systematically alter the structure of the resulting heterocycle, enabling structure-activity relationship (SAR) studies to optimize for a desired biological effect. nih.gov
Future research will undoubtedly focus on applying these catalytic C-H amination methodologies to the synthesis of novel drug candidates. The ability to rapidly construct libraries of diverse heterocyclic ureas and guanidines will accelerate the drug discovery process. eccj.or.jp
| Heterocyclic Scaffold from Tces-Precursor | Associated Biological Relevance | Reference |
| Imidazolidin-2-one | Anticonvulsant, Antifungal, Herbicidal properties | researchgate.net |
| 2-Aminoimidazoline | Found in NK1 receptor antagonists, toxins | nih.gov |
| Cyclic Guanidines | Anticancer, Antimicrobial, Antiviral, Immunosuppressive properties (e.g., Pyrrole-imidazole alkaloids) | nih.gov |
| Tetrahydrocarbazole derivatives | Potential therapeutic applications (accessible via related Rh-catalyzed annulation) | researchgate.net |
Integration of Computational and Experimental Approaches in Design and Characterization
The advancement of catalytic reactions involving Tces-urea is increasingly supported by the integration of computational and experimental techniques. ureaknowhow.com Density Functional Theory (DFT) calculations, in particular, have become an indispensable tool for elucidating the complex mechanisms of rhodium-catalyzed C-H amination reactions. ibs.re.kracs.org
Mechanistic studies combining DFT calculations and kinetic experiments have provided deep insights into the C-H amination process. ibs.re.kracs.org For example, such studies have suggested that the reaction proceeds through a stepwise pathway involving a key Rh(V)-nitrenoid intermediate, rather than a concerted C-N bond formation. ibs.re.kracs.org It has also been revealed that the rate-limiting step is often the formation of the rhodium-nitrenoid species, not the C-H activation event itself. ibs.re.kracs.org
This detailed mechanistic understanding is crucial for several reasons:
Catalyst Design: By understanding the electronic properties and stability of the catalytic intermediates, researchers can design more efficient and robust catalysts. anr.frnih.gov For instance, the stability of the [Rh₂(esp)₂]⁺ species is believed to be a key factor in its success in these amination reactions. nih.gov
Predicting Selectivity: Computational models can help predict the regioselectivity and stereoselectivity of C-H amination in complex molecules, guiding substrate design and reaction optimization. frontiersin.org
Reaction Optimization: Understanding the kinetic profile of the reaction allows for the rational adjustment of reaction conditions—such as oxidant, solvent, and temperature—to maximize yield and efficiency.
Future progress in this field will rely heavily on this synergy between computational prediction and experimental validation to develop next-generation catalysts and synthetic methods with enhanced selectivity and broader applicability.
Role in Sustainable Chemistry and Green Synthesis Methodologies
The principles of sustainable chemistry, or green chemistry, emphasize the design of chemical processes that are efficient, produce minimal waste, and use less hazardous substances. chemistry-teaching-resources.com The catalytic applications of this compound align well with these principles, particularly through the concept of atom economy. researchgate.netlibretexts.org
Q & A
Q. What are the optimal synthetic routes for N-(2,2,2-Trichloroethoxysulfonyl)urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound derivatives typically involves sulfonylation of urea precursors with trichloroethoxysulfonyl chloride. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .
- Temperature control : Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis) .
- Stoichiometry : A 1:1.2 molar ratio of urea precursor to sulfonyl chloride ensures complete conversion .
Optimization Example :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent (CH₃CN) | Room temperature | 72 |
| Solvent (CH₂Cl₂) | 0°C | 87 |
| Catalyst (Et₃N) | 1.5 eq. | 95 |
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for urea NH protons in δ 8.3–8.6 ppm and trichloroethoxy signals at δ 4.5–4.7 ppm (quartet) .
- ¹³C NMR : The sulfonyl carbon appears at ~53–56 ppm, while trichloroethoxy carbons resonate at ~31–43 ppm .
- IR : Sulfonyl S=O stretches at 1360 cm⁻¹ and 1165 cm⁻¹ confirm sulfonamide formation .
Key Spectral Data :
| Functional Group | NMR/IR Signal |
|---|---|
| Urea NH | ¹H: δ 8.3–8.6 ppm |
| CCl₃ (ethoxy) | ¹³C: δ 31–43 ppm |
| Sulfonamide S=O | IR: 1360, 1165 cm⁻¹ |
Advanced Research Questions
Q. How do substituents on aromatic rings influence the crystal packing and intermolecular interactions of this compound derivatives?
- Methodological Answer : Substituent effects can be analyzed via X-ray crystallography and NQR spectroscopy:
- Electron-withdrawing groups (e.g., NO₂, Cl) reduce amide N–H···O hydrogen-bond distances by 0.1–0.3 Å, enhancing lattice stability .
- Steric effects : Ortho-substituents disrupt coplanarity between the aryl and urea moieties, altering π-stacking interactions .
Case Study :
| Derivative | Hydrogen Bond Length (Å) | Melting Point (°C) |
|---|---|---|
| p-NO₂PhTCA | 2.89 | 215 |
| o-ClPhTCA | 3.12 | 198 |
Q. What computational methods are suitable for studying the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can predict binding affinities:
- Docking : Use yeast AHAS (acetohydroxyacid synthase) as a template, with grid parameters centered on the enzyme’s active site .
- Free energy calculations : MM-PBSA/GBSA methods quantify contributions from van der Waals and electrostatic interactions .
Example Protocol :
Prepare ligand (urea derivative) and receptor (AHAS PDB: 1T9B) in .pdbqt format.
Run 100 ns MD simulations to assess conformational stability.
Analyze RMSD (<2.0 Å indicates stable binding) and binding energy (ΔG < -7 kcal/mol suggests strong affinity) .
Q. How can researchers resolve contradictions in spectral or crystallographic data for structurally similar derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- Conflicting NH signals in NMR : Variable-temperature NMR (VT-NMR) distinguishes dynamic effects from structural anomalies .
- Discrepant bond angles in XRD : Compare with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) .
Case Example :
For m-NO₂PhTCA, VT-NMR revealed a phase transition below 25°C, explaining doublet NH signals in ³⁵Cl NQR spectra .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
